5-Iodo-2-methoxyphenyl acetate

Description

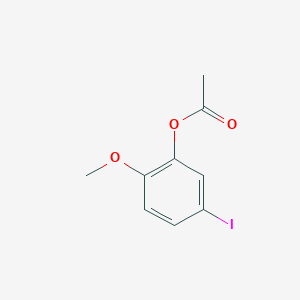

5-Iodo-2-methoxyphenyl acetate is an organoiodine compound featuring a phenyl ring substituted with methoxy (-OCH₃) and acetate (-OAc) groups at the 2- and 5-positions, respectively. Its synthesis involves a 5-endo-dig iodocyclization reaction of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate, forming a sulfonium ion intermediate that undergoes oxidation and deacylation to yield the final product .

Properties

IUPAC Name |

(5-iodo-2-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSUHSDINJVPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxyphenyl acetate typically involves the iodination of 2-methoxyphenyl acetate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the 5-position serves as a prime site for nucleophilic substitution. The methoxy group at the 2-position donates electron density via resonance, while iodine exerts an electron-withdrawing inductive effect. This combination creates localized electron deficiency, enabling NAS under specific conditions.

Hydrolysis of the Acetate Ester

The acetate group undergoes hydrolysis under acidic or basic conditions, yielding 5-iodo-2-methoxyphenol. This reaction is critical for subsequent functionalization of the phenolic hydroxyl group.

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol without affecting the iodine substituent.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to RT | 2-(5-Iodo-2-methoxyphenyl)ethanol | Complete reduction of the ester to alcohol; iodine remains intact. |

| DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde | Controlled conditions yield intermediates for further synthesis. |

Oxidation Reactions

The methoxy group and hydrolyzed phenol derivative are susceptible to oxidation:

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

| Reaction Type | Reagents | Product | Yield/Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | 5-Aryl-2-methoxyphenyl acetate | High regioselectivity due to iodine’s leaving group ability. |

| Heck Reaction | Pd(OAc)₂, alkene, NEt₃, DMF | 5-Alkenyl-2-methoxyphenyl acetate | Stereoselectivity depends on alkene geometry. |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the ring toward electrophilic substitution, directing incoming electrophiles to the para (4-) and ortho (6-) positions relative to itself:

Transesterification

The acetate group exchanges with other alcohols under catalytic conditions:

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxyphenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxyphenyl acetate depends on its specific application and the target molecule

Electrophilic Aromatic Substitution: The iodine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules.

Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular redox balance and potentially affecting metabolic pathways.

Hydrogen Bonding and Van der Waals Interactions: The methoxy and acetate groups can form hydrogen bonds and van der Waals interactions with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

4-Iodoanisole (4-Methoxyiodobenzene)

- Molecular Formula : C₇H₇IO

- Molecular Weight : 234.04

- Melting Point : 48–51°C

- Key Features : Contains a methoxy and iodo group on a benzene ring but lacks the acetate ester.

- Comparison : The absence of the acetate group reduces steric hindrance and alters reactivity. 4-Iodoanisole’s lower melting point (48–51°C vs. ~200°C for indole-based esters) reflects its simpler structure and weaker intermolecular forces .

Ethyl 5-Methoxyindole-2-carboxylate

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.23

- Melting Point : 199–201°C

- Key Features : An indole derivative with methoxy and ester groups.

- Comparison : The indole core enhances aromatic stacking and hydrogen bonding, leading to a significantly higher melting point compared to phenyl-based compounds. The ester group’s position (indole-2-carboxylate) may influence metabolic stability in pharmaceutical contexts .

5-Iodo-2-methyl Benzoic Acid

- Molecular Formula : C₈H₇IO₂

- Molecular Weight : 262.05

- Key Features : Features a carboxylic acid group instead of an acetate ester.

- Comparison : The carboxylic acid group increases acidity (pKa ~4–5) and reactivity in nucleophilic substitution reactions compared to the ester group in 5-iodo-2-methoxyphenyl acetate .

Functional Derivatives

5-(3-Iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl Acetate

- Key Features : A derivative of the target compound with a fused dihydrothiophene ring.

- This derivative’s synthesis via iodocyclization highlights the versatility of this compound as an intermediate in heterocyclic chemistry .

Vinyl Acetate

- Molecular Formula : C₄H₆O₂

- Molecular Weight : 86.09

- Boiling Point : 72°C

- Key Features : A simple ester without aromatic or iodine substituents.

- Comparison: Vinyl acetate’s low molecular weight and non-aromatic structure make it highly volatile and reactive in polymerization reactions. In contrast, this compound’s aromaticity and iodine substituent likely confer stability and UV-light absorption properties .

Table 1. Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | Not reported | - | - | Iodo, methoxy, acetate |

| 4-Iodoanisole | C₇H₇IO | 234.04 | 48–51 | Iodo, methoxy |

| Ethyl 5-methoxyindole-2-carboxylate | C₁₂H₁₃NO₃ | 219.23 | 199–201 | Methoxy, ester, indole |

| Vinyl Acetate | C₄H₆O₂ | 86.09 | - | Ester, vinyl |

*Data inferred from synthesis pathways and analogs.

Biological Activity

5-Iodo-2-methoxyphenyl acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methoxy group on the phenyl ring, which significantly influence its chemical reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

The iodine atom enhances electrophilicity, while the methoxy group can engage in hydrogen bonding and van der Waals interactions with biological macromolecules, potentially affecting their structure and function.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The iodine atom can participate in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules.

- Oxidation-Reduction Reactions : The compound may undergo redox reactions, influencing cellular redox balance and metabolic pathways.

- Hydrogen Bonding : The methoxy and acetate groups can form hydrogen bonds, enhancing interactions with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Case Studies

- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity. The compound was found to inhibit specific enzymes linked to bacterial growth, indicating potential as an antibacterial agent .

- Antiviral Activity : Related compounds have been explored for their antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Although not directly tested, the structural similarities suggest potential efficacy .

- Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various biological targets. These studies indicate that the compound may effectively interact with key enzymes involved in disease processes .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-iodo-2-methoxyphenyl)acetate | Iodine at the 4-position | Antimicrobial |

| Methyl 2-(5-bromo-2-methoxyphenyl)acetate | Bromine instead of iodine | Altered reactivity |

| 5-Iodo-3-methyl-2-methoxybenzoate | Methoxy group at the 3-position | Anticancer |

| This compound | Iodine at the 5-position | Antimicrobial, anticancer potential |

This table illustrates how variations in halogen type and position can lead to distinct biological activities, emphasizing the unique profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.